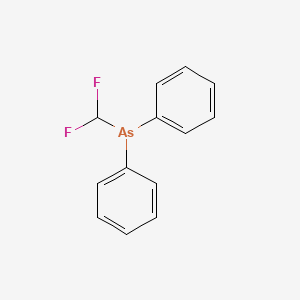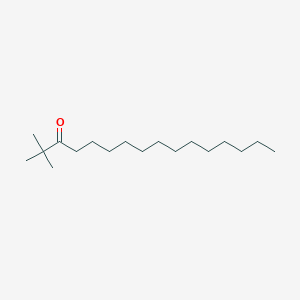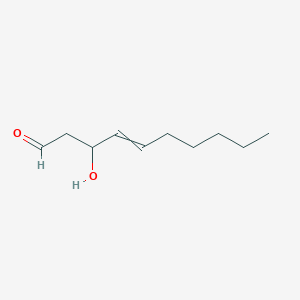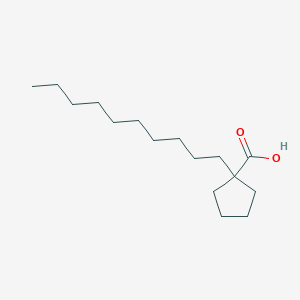![molecular formula C27H39ClSi3Sn B14295896 Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl- CAS No. 113629-70-2](/img/structure/B14295896.png)
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-]: is a complex organosilicon compound characterized by the presence of silicon, tin, and phenyl groups. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] typically involves the reaction of chlorodimethylstannane with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler silanes or stannanes .
科学研究应用
Chemistry: In chemistry, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds .
Biology and Medicine: Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery systems .
Industry: Industrially, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
作用机制
The mechanism by which Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
相似化合物的比较
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Chlorodiphenylsilane: Used in the reduction of alcohols to alkanes.
Triphenylsilane: Employed in various hydrosilylation reactions.
Uniqueness: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is unique due to the presence of both silicon and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only silicon or tin .
属性
CAS 编号 |
113629-70-2 |
|---|---|
分子式 |
C27H39ClSi3Sn |
分子量 |
602.0 g/mol |
IUPAC 名称 |
[[chloro(dimethyl)stannyl]-bis[dimethyl(phenyl)silyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.ClH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI 键 |
CVOFULSKYHYYDX-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


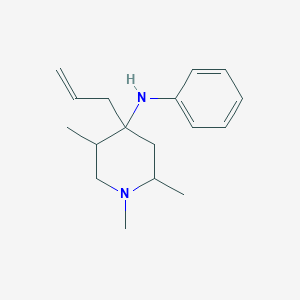
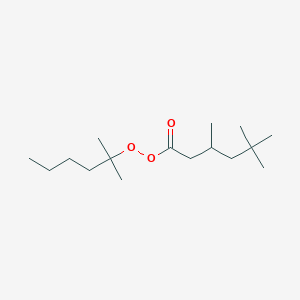
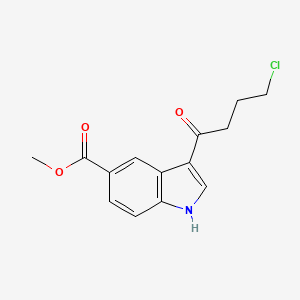
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
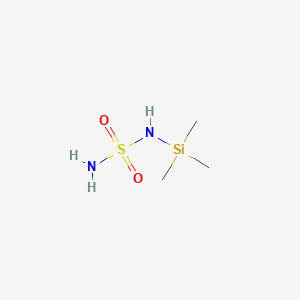
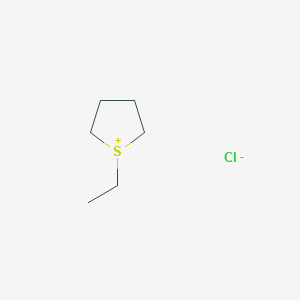

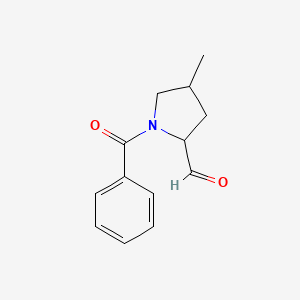
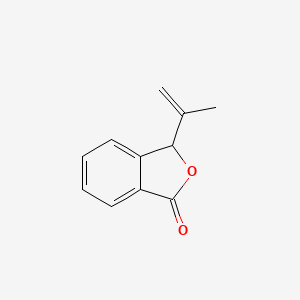
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
